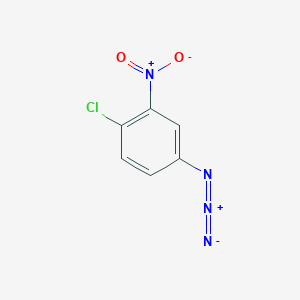

3-Nitro-4-chlorophenyl azide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azido-1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARLZJCMADJFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 3 Nitro 4 Chlorophenyl Azide Analogues

Thermal Decomposition Pathways of Aryl Azides

The thermal decomposition of aryl azides is a process that involves the extrusion of molecular nitrogen and the formation of highly reactive intermediates, primarily nitrenes. The subsequent reactions of these intermediates dictate the final product distribution.

The thermolysis or photolysis of aryl azides is a common method for generating nitrenes, which are nitrogen analogues of carbenes. This process involves the loss of a nitrogen molecule (N₂) and the formation of a nitrene intermediate. researchgate.net These nitrenes are highly unstable and reactive species with a short lifetime. The decomposition of aryl azides can proceed through either a singlet or a triplet nitrene intermediate, with the reaction products often differing depending on the spin state. worktribe.com

Subsequent to their formation, aryl nitrenes can undergo a variety of rearrangements. One of the most common pathways is the expansion of the aromatic ring to form a seven-membered ring system known as an azepine. worktribe.com This rearrangement is particularly prevalent when the decomposition is carried out in the presence of nucleophiles. worktribe.com Other potential reactions of the nitrene intermediate include insertion into C-H bonds, hydrogen abstraction to form amines, and dimerization to yield azo compounds. worktribe.comresearchgate.net The specific pathway taken is influenced by factors such as the solvent and the presence of other reagents. worktribe.com For instance, in inert solvents, the formation of azo compounds and amines is favored. worktribe.com

In appropriately substituted aryl azides, intramolecular reactions can occur following nitrene formation. For aryl azides with a nitro group in the ortho position, such as analogues of 3-nitro-4-chlorophenyl azide (B81097), thermal or photochemical decomposition can lead to an intramolecular cyclization. This process results in the formation of a five-membered heterocyclic ring known as a benzofuroxan (B160326) (1,2,5-oxadiazole-2-oxide). rsc.org This cyclization is a key synthetic route for accessing the furoxan ring system. rsc.org

The mechanism involves the attack of the nitrene onto the oxygen of the neighboring nitro group, followed by ring closure and loss of an oxygen atom. This provides a safer alternative to other methods for synthesizing benzofuroxans, which might involve less stable starting materials. rsc.org Beyond furoxan formation, other intramolecular cyclizations are possible depending on the substituents present on the aryl ring, leading to a variety of nitrogen-containing heterocycles. nih.govnih.govrsc.org

Organic azides are known to be energetic materials due to the release of a significant amount of energy upon decomposition and the formation of the stable dinitrogen molecule. uni-muenchen.de The thermal stability of aryl azides is generally higher than that of alkyl or acyl azides because the larger organic fragment can more effectively dissipate the energy released during decomposition. uni-muenchen.de A suggested threshold for violent decomposition is a carbon and oxygen to nitrogen atom ratio of less than 3:1. uni-muenchen.de

The kinetic stability of aryl azides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in 3-nitro-4-chlorophenyl azide, can affect the stability and reactivity of the azide. The azido (B1232118) group itself has Hammett substituent constants (σ) of approximately 0.35 for the meta position and 0.10 for the para position, comparable to a fluoro group. uni-muenchen.de In electrophilic substitution reactions, the azido group acts as an electron donor, directing nitration to the ortho and para positions. uni-muenchen.de Computational studies, such as those using Density Functional Theory (DFT), are often employed to analyze the energetic profiles and reaction mechanisms of these decomposition reactions in detail. mdpi.com

Cycloaddition Reactions Involving the Azide Moiety

The azide group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. organic-chemistry.orgfu-berlin.de These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org

The reaction of an azide with an alkyne to form a 1,2,3-triazole is a well-known example of a Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org The thermal version of this reaction often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-substituted triazoles) when using unsymmetrical alkynes. wikipedia.orgorganic-chemistry.org This lack of regioselectivity and the harsh reaction conditions limit its applicability in some contexts. organic-chemistry.org

A significant advancement in the Huisgen cycloaddition was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous solutions), and, crucially, is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.orgnih.gov The CuAAC reaction exhibits a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

The mechanism of the CuAAC is distinct from the concerted pericyclic mechanism of the thermal Huisgen cycloaddition. organic-chemistry.orgorganic-chemistry.org It is generally accepted to proceed through a stepwise pathway involving copper(I) acetylide intermediates. nih.govnih.gov The catalytic cycle is thought to involve the following key steps:

Formation of a Copper(I) Acetylide: In the presence of a base, the terminal alkyne is deprotonated, and a copper(I) acetylide is formed. wikipedia.org The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. wikipedia.org

Coordination and Activation: The azide coordinates to a copper center. Mechanistic studies, including DFT calculations, suggest that dinuclear copper species may be involved, where one copper atom binds the acetylide and the other activates the azide. wikipedia.orgnih.govacs.org

Cyclization: A six-membered copper metallacycle intermediate is proposed to form, which then undergoes cyclization to create the triazole ring. organic-chemistry.org

Protonolysis and Catalyst Regeneration: The resulting copper triazolide is protonated to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst. wikipedia.org

The coordination of the copper to the alkyne alters the reaction mechanism from a non-polar, one-step process to a polar, stepwise one, which accounts for the high regioselectivity and rate acceleration. nih.gov

Huisgen 1,3-Dipolar Cycloaddition with Alkynes (Click Chemistry)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, catalyst-free method for forming triazoles. thieme-connect.ded-nb.info The reaction's driving force is the high ring strain of the cycloalkyne, which facilitates the [3+2] cycloaddition with an azide. magtech.com.cn The mechanism is a Huisgen 1,3-dipolar cycloaddition, a pericyclic reaction where the cycloalkyne (dipolarophile) and the azide (1,3-dipole) react in a concerted fashion through a cyclic transition state to form the triazole product. thieme-connect.de While the process is concerted, it can be asynchronous, meaning the two new sigma bonds are not formed to the same extent in the transition state. thieme-connect.de

The reactivity of SPAAC can be tuned by modifying both the cycloalkyne and the azide. For the azide, the presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound analogues, can accelerate the reaction rate. d-nb.info For instance, the introduction of electron-withdrawing substituents on an aryl azide led to a significant rate acceleration in its reaction with bicyclononyne (BCN). d-nb.info The design of highly reactive cyclooctynes, which are common substrates for SPAAC, often involves strategies to increase ring strain or lower the LUMO energy, such as the fusion of aryl rings or propargylic fluorination. magtech.com.cnnih.gov

Regioselectivity and Stereochemistry of Triazole Formation

In the context of azide-alkyne cycloadditions, regioselectivity refers to the orientation of the azide and alkyne in the resulting triazole ring. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), 1,4-disubstituted triazoles are typically formed with high regioselectivity. acs.orgnih.gov However, ruthenium-catalyzed reactions can favor the formation of 1,5-disubstituted triazoles. nih.gov

For SPAAC, the reaction of an unsymmetrical cycloalkyne with an azide can lead to a mixture of regioisomers. The regiochemical outcome is influenced by both steric and electronic factors of the reacting partners.

In reactions involving activated dipolarophiles other than alkynes, such as enamines or enolates, the regioselectivity of the [3+2] cycloaddition with azides is also a key consideration. For example, the reaction of β-carbonyl phosphonates with azides, mediated by cesium carbonate in DMSO, demonstrates high regioselectivity in forming substituted triazoles. nih.gov The dichlorophenyl group in compounds like 4-(3,5-dichlorophenyl)-1H-1,2,3-triazole directs substitution to the C4/C5 positions due to resonance and inductive effects.

Intramolecular [2+3] Cycloadditions for Tetrazole Formation

Analogues of this compound can be precursors to fused tetrazole ring systems through intramolecular [2+3] cycloaddition reactions. nih.gov This transformation occurs when a molecule contains both an azide group and a nitrile functionality, which act as the 1,3-dipole and the dipolarophile, respectively. nih.govacs.org

The reaction is a powerful method for synthesizing fused 5-heterosubstituted tetrazoles, and various scaffolds are tolerated, particularly when the newly formed ring is five- or six-membered. nih.govacs.org Cyanates, thiocyanates, and cyanamides are all competent dipolarophiles in this intramolecular cycloaddition. nih.govthieme-connect.de The mechanism of tetrazole formation from nitriles and azides can be complex, with hypotheses including a concerted [2+3] cycloaddition, a stepwise anionic mechanism, or activation of the nitrile by a proton or Lewis acid. researchgate.netorganic-chemistry.org For instance, the oxidation of 3-nitro-4-methylpyrazole to 3-nitropyrazole-4-carboxylic acid, followed by conversion to the corresponding nitrile and subsequent reaction with sodium azide, leads to a tetrazole-fused pyrazole (B372694) system. mdpi.com

[3+2] Cycloadditions with Nitrile N-Oxides and Nitroalkenes

Aryl azides are classic 1,3-dipoles for [3+2] cycloaddition reactions with various dipolarophiles. uchicago.edu However, the reactivity of analogues of this compound in this context is less commonly explored compared to their reactions with alkynes or their reduction. More prevalent in the literature are the [3+2] cycloadditions of nitrile N-oxides with nitroalkenes. mdpi.com These reactions are a valuable route to nitro-substituted isoxazolines. mdpi.com

Computational studies on the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes have shown that these reactions proceed with high regioselectivity to form 5-substituted 3-nitro-2-isoxazolidines. mdpi.com The regioselectivity in these cases appears to be governed by steric effects rather than electronic interactions. mdpi.com The mechanism is described as a polar, one-step process. mdpi.comacs.org Similarly, the [3+2] cycloaddition of nitrile N-oxides to conjugated nitroalkenes proceeds via a one-step mechanism through asynchronous transition states. acs.org

Reduction Chemistry of Azide and Nitro Groups

The selective reduction of the azide and nitro functionalities is a crucial transformation, providing access to valuable amino compounds.

Selective Reduction to Corresponding Amines

The reduction of both aromatic nitro groups and azides to their corresponding primary amines is a fundamental transformation in organic synthesis. scispace.comjsynthchem.com Various reagents and catalytic systems have been developed for this purpose. For instance, a combination of sodium borohydride (B1222165) and a nickel boride catalyst, generated in situ from NiCl2, can effectively reduce both nitroarenes and organic azides. organic-chemistry.orgresearchgate.net Another approach involves the use of triethylsilane in a thiol-catalyzed radical chain reaction for the reduction of aromatic azides to anilines. acs.org

A significant challenge is the selective reduction of one group in the presence of the other, or in the presence of other reducible functional groups. Dichloroindium hydride has been shown to chemoselectively reduce organic azides to amines under mild conditions. organic-chemistry.org

Indium-Mediated Reductions in Aqueous Media

Indium metal has emerged as a useful reagent for reductions in aqueous media, offering a greener alternative to many traditional reducing agents. clockss.orgunifi.it Indium-mediated reductions can effectively convert both nitro and azide groups to amines. scispace.comresearchgate.net The reaction is typically carried out at room temperature in the presence of an acid, such as HCl, in an aqueous solvent system like aqueous THF. scispace.comresearchgate.net

This method is notable for its mild conditions, short reaction times, and good yields for both aromatic and aliphatic compounds. scispace.com A key advantage of the indium/HCl system is its chemoselectivity; it allows for the reduction of nitro and azide groups without affecting unsaturated carbon-carbon bonds. scispace.comresearchgate.net The reduction of di-functionalized compounds, such as those containing both a nitro and an azide group, can lead to the corresponding diamines in high yields. scispace.com

Table 1: Indium-Mediated Reduction of Aromatic Nitro and Azide Compounds

| Substrate | Product | Reagents | Solvent | Yield (%) |

| Aromatic Nitro Compound | Aromatic Amine | In / HCl | aq. THF | High |

| Aromatic Azide | Aromatic Amine | In / HCl | aq. THF | High |

| Nitro-Aryl Azide | Aryl Diamine | In / HCl | aq. THF | 60-99 |

Data sourced from studies on indium-mediated reductions. scispace.com

Nucleophilic Substitution Reactions Involving Azide Functionality

Aryl azides, such as analogues of this compound, can participate in nucleophilic aromatic substitution (SNAr) reactions. The azide ion is a moderately strong nucleophile, and its reactions with aryl substrates are facilitated by the presence of electron-withdrawing groups, such as a nitro group. uni-muenchen.de These reactions proceed more readily in dipolar aprotic solvents. uni-muenchen.de

The general mechanism for SNAr reactions involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group, in this case, would be a group on the aromatic ring, not the azide itself. For instance, in 4-chloro-7-nitrobenzofurazan, the activated chlorine atom is readily displaced by nucleophiles like primary or secondary amines, thiols, and phenoxide ions. researchgate.net

While the azide group itself can be introduced via nucleophilic substitution of a suitable leaving group (like a halide) by an azide salt, its direct displacement by another nucleophile is less common under typical SNAr conditions. uni-muenchen.deorganic-chemistry.org Instead, the azide functionality often directs the position of incoming nucleophiles or participates in other types of reactions.

It's important to note that the presence of the nitro group in the meta position to the azide and ortho to the chlorine in a hypothetical this compound analogue would activate the chlorine for nucleophilic substitution. The nitro group's strong electron-withdrawing effect would stabilize the intermediate Meisenheimer complex formed by the nucleophilic attack at the carbon bearing the chlorine atom.

Aryl azides are also key reactants in [3+2] cycloaddition reactions, often referred to as click chemistry. wikipedia.orgnih.gov In these reactions, the azide reacts with an alkyne to form a 1,2,3-triazole ring. wikipedia.org While not a substitution reaction at the azide group itself, it is a significant reaction demonstrating the azide's reactivity. The reactivity of phenyl azide in these cycloadditions has been studied extensively, and it is characterized as a moderate electrophile and nucleophile. rsc.org

Rearrangement Reactions of Acyl Azides, e.g., Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgvedantu.com This reaction is a versatile method for converting carboxylic acids and their derivatives into primary amines, carbamates, or urea (B33335) derivatives. wikipedia.orgrsc.orgnih.gov

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This avoids the formation of a discrete acyl nitrene intermediate. wikipedia.orgnih.gov The migration of the R-group proceeds with complete retention of its configuration. wikipedia.orgnih.gov

The general steps of the Curtius rearrangement are:

Formation of the Acyl Azide: Acyl azides are typically prepared from acyl halides or anhydrides by reaction with an azide salt, such as sodium azide. organic-chemistry.org

Rearrangement: Upon heating or irradiation, the acyl azide rearranges to form an isocyanate and liberates nitrogen gas. organic-chemistry.orgwikipedia.org

Reaction of the Isocyanate: The resulting isocyanate is a reactive intermediate that can be trapped by various nucleophiles. organic-chemistry.orgwikipedia.org

Reaction with water leads to a carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.orgchemistrysteps.com

Reaction with alcohols produces carbamates. wikipedia.orgvedantu.com

Reaction with amines forms urea derivatives. wikipedia.orgvedantu.com

A variation of this is the Darapsky degradation, where an α-cyanoester is converted to an amino acid through a Curtius rearrangement as a key step. wikipedia.orgnih.gov

The utility of the Curtius rearrangement is highlighted in the synthesis of complex molecules. For example, it was a key step in the synthesis of the antiviral drug oseltamivir. wikipedia.org

Table 1: Reactants and Products in the Curtius Rearrangement

| Reactant (Acyl Azide) | Conditions | Intermediate | Product |

| R-CO-N₃ | Heat or UV light | R-N=C=O (Isocyanate) | R-NH₂ (Primary Amine) (with H₂O) |

| R-CO-N₃ | Heat or UV light | R-N=C=O (Isocyanate) | R-NH-COOR' (Carbamate) (with R'OH) |

| R-CO-N₃ | Heat or UV light | R-N=C=O (Isocyanate) | R-NH-CO-NHR' (Urea) (with R'NH₂) |

Data compiled from multiple sources. organic-chemistry.orgwikipedia.orgvedantu.com

Photochemical Activation and Nitrenium Ion Chemistry of Substituted Phenyl Azides

The photochemistry of aryl azides is a rich and complex field. Upon irradiation, aryl azides can form highly reactive intermediates, including nitrenes and nitrenium ions. nih.gov

Phenyl azides with strong electron-donating substituents often deviate from the typical photochemical behavior of ring expansion. nih.govnih.govacs.org Instead, they can form basic nitrenes that are readily protonated to generate nitrenium ions. nih.govnih.govacs.org For example, the photochemistry of 4-amino-3-nitrophenyl azide has been shown to proceed through the formation of a nitrenium ion. nih.govnih.gov The nitrene generated from this azide is a powerful base and can be protonated by various sources, including alcohols and even acidic C-H bonds like acetonitrile (B52724). nih.govacs.org This protonation can be incredibly fast, occurring in the picosecond timescale in methanol (B129727). nih.govacs.org

The resulting nitrenium ion is often stabilized by resonance. In the case of 4-amino-3-nitrophenyl azide, the amino group helps to stabilize the nitrenium ion, forming a diiminoquinone-like species. nih.govacs.org These nitrenium ions are electrophilic and can react with nucleophiles.

In contrast, the photochemistry of 3- and 4-nitrophenyl azide has also been investigated, revealing the formation of reactive intermediates. acs.org Laser flash photolysis studies of para-substituted phenyl azides have shown that irradiation in aqueous solution can lead to the formation of singlet nitrenes, which are then protonated by water to give nitrenium ions. scholaris.ca These nitrenium ions can then undergo further reactions. scholaris.ca

The solvent can play a crucial role in determining the nature of the transient species. For instance, in studies of derivatives of p-alkoxyphenyl azides, laser flash photolysis in acetonitrile or methanol generated a transient with a maximum absorbance at 415 nm, assigned to the triplet nitrene. scholaris.cascholaris.ca However, in a water/acetonitrile mixture, a transient with a maximum absorbance at 500 nm was observed and assigned to the nitrenium ion. scholaris.cascholaris.ca

Advanced Spectroscopic and Structural Characterization of 3 Nitro 4 Chlorophenyl Azide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For aromatic compounds like 3-Nitro-4-chlorophenyl azide (B81097), the chemical shifts (δ) of the aromatic protons are particularly informative. The electron-withdrawing nature of the nitro (NO₂) and azido (B1232118) (N₃) groups, along with the chloro (Cl) substituent, significantly influences the shielding of the aromatic protons, causing them to resonate at distinct frequencies.

In a related compound, 2,4,6-trichlorophenyl azide, the two ring hydrogens show a single resonance at 7.66 ppm. uni-muenchen.de The analysis of various substituted phenyl azides and related heterocyclic structures reveals that aromatic protons typically appear in the region of 7.0 to 9.0 ppm. unec-jeas.comacs.org For instance, in a series of 4-azido-2,5-diaryl-2H-1,2,3-triazoles, the aromatic protons exhibit complex multiplet patterns within this range, influenced by the specific substitution on the phenyl rings. unec-jeas.com

Table 1: ¹H NMR Chemical Shifts (ppm) for Aromatic Protons in Selected Azido and Nitro-containing Aromatic Compounds

| Compound | Aromatic Proton Chemical Shifts (ppm) | Solvent |

| 2,4,6-trichlorophenyl azide | 7.66 | - |

| 4-Azido-2-(4-chlorophenyl)-5-(3-nitrophenyl)-2H-1,2,3-triazole | 8.64 (t, J = 2.0 Hz, 1H), 8.34 (d, J = 7.6, Hz, 1H), 8.18 (d, J = 7.5, Hz, 1H), 7.83 (t, J = 7.5 Hz, 1H), 7.68 – 7.60 (m, 2H), 7.40 – 7.34 (m, 2H) | Chloroform-d6 |

| 3-Bromo-6-nitro-4-phenylquinoline | 9.21 (s, 1H), 8.49–8.44 (m, 2H), 8.27 (d, 1H, J = 9.0 Hz), 7.64–7.60 (m, 3H), 7.36–7.33 (m, 2H) | CDCl₃ |

| 4-Azido-3-(3-nitrophenyl)furoxan | 8.95–8.96 (m, 1H, Ar), 8.46–8.49 (m, 1H, Ar), 8.35–8.38 (m, 1H, Ar), 7.73–7.79 (m, 1H, Ar) | CDCl₃ |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. In 3-Nitro-4-chlorophenyl azide, the carbon atoms directly attached to the electron-withdrawing nitro, chloro, and azido groups are expected to be significantly deshielded, resulting in downfield chemical shifts.

For 2,4,6-trichlorophenyl azide, the aromatic carbons show resonances at 136.0, 135.2, 119.2, and 119.1 ppm. uni-muenchen.de In a series of 4-azido-2,5-diaryl-2H-1,2,3-triazoles, the carbon chemical shifts are observed over a wide range, from approximately 115 to 162 ppm, reflecting the diverse electronic effects of the substituents. unec-jeas.com For example, in 4-azido-2-(4-chlorophenyl)-5-(3-nitrophenyl)-2H-1,2,3-triazole, the carbon signals appear at δ 161.3, 150.3, 147.6, 141.7, 135.7, 132.8, 132.5, 132.1, 129.7, 128.4, 126.9, and 122.4 ppm. unec-jeas.com

Table 2: ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons in Selected Azido and Nitro-containing Aromatic Compounds

| Compound | Aromatic Carbon Chemical Shifts (ppm) | Solvent |

| 2,4,6-trichlorophenyl azide | 136.0, 135.2, 119.2, 119.1 | - |

| 4-Azido-2-(4-chlorophenyl)-5-(3-nitrophenyl)-2H-1,2,3-triazole | 161.3, 150.3, 147.6, 141.7, 135.7, 132.8, 132.5, 132.1, 129.7, 128.4, 126.9, 122.4 | Chloroform-d6 |

| 3-Bromo-6-nitro-4-phenylquinoline | 155.4, 149.5, 148.8, 146.2, 135.1, 131.6, 129.5, 129.1, 129.0, 127.9, 123.1, 122.9, 120.6 | CDCl₃ |

| 4-Azido-3-(3-nitrophenyl)furoxan | 152.4, 148.5, 131.7, 130.3, 125.3, 123.4, 21.5 | CDCl₃ |

Nitrogen-14 (¹⁴N) NMR and its Structural Implications for Azido and Nitro Groups

Nitrogen-14 (¹⁴N) NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. iupac.org Organic azides typically exhibit three distinct nitrogen resonance signals, corresponding to the three non-equivalent nitrogen atoms of the azido group (Nα, Nβ, and Nγ). uni-muenchen.de For 2,4,6-trichlorophenyl azide, the ¹⁴N NMR spectrum shows resonances for the azide group at δ = -280 ppm (Nα), δ = -145.2 ppm (Nβ), and δ = -155.0 ppm (Nγ). uni-muenchen.de The chemical shifts of the nitro group in aromatic compounds generally fall within a narrow range. uni-muenchen.de For instance, in 4-azido-3-(3-nitrophenyl)furoxan, the nitro group nitrogen has a chemical shift of -14.3 ppm, while the azide nitrogen signal appears at -148.2 ppm. mdpi.com These distinct chemical shifts allow for the unambiguous identification and characterization of both the azido and nitro functional groups.

Table 3: ¹⁴N NMR Chemical Shifts (ppm, ref. to MeNO₂) for Azido and Nitro Groups in Selected Compounds

| Compound | Functional Group | ¹⁴N Chemical Shift (ppm) |

| 2,4,6-trichlorophenyl azide | Azide (Nα) | -280 |

| Azide (Nβ) | -145.2 | |

| Azide (Nγ) | -155.0 | |

| 4-Azido-3-(3-nitrophenyl)furoxan | Nitro (NO₂) | -14.3 |

| Azide (N₃) | -148.2 | |

| 4-Azido-3-(3-bromophenyl)furoxan | Azide (N₃) | -147.4 |

| 4-Azido-3-(3-chlorophenyl)furoxan | Azide (N₃) | -146.0 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of this compound is expected to show strong and characteristic absorption bands for the azido and nitro groups.

Azido Group (N₃): The most prominent feature of the azido group is a strong, sharp absorption band corresponding to the asymmetric stretching vibration, which typically appears in the range of 2100-2160 cm⁻¹. uni-muenchen.de A weaker symmetric stretching vibration is usually observed between 1100 and 1300 cm⁻¹. For 2,4,6-trichlorophenyl azide, the asymmetric stretching vibration of the azide group is observed at 2130 cm⁻¹. uni-muenchen.de

Nitro Group (NO₂): Aromatic nitro compounds exhibit two strong stretching vibrations. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is found between 1335 and 1365 cm⁻¹. uni-muenchen.de

Aromatic C-H and C-C bonds: The IR spectrum will also display absorptions characteristic of the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching vibrations in the 1450-1600 cm⁻¹ region. uni-muenchen.de

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in Selected Azido and Nitro-containing Aromatic Compounds

| Compound | Asymmetric N₃ Stretch | Symmetric N₃ Stretch | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch |

| 2,4,6-trichlorophenyl azide | 2130 | 1316 | - | - |

| 4-Azido-3-(3-nitrophenyl)furoxan | 2150 | - | 1530 | 1350 |

| 4-Azido-3-(3-chlorophenyl)furoxan | 2150 | - | - | - |

| 4-Azido-3-(3-bromophenyl)furoxan | 2153 | - | - | - |

Raman Spectroscopy for Molecular Vibrations (inferred from general spectroscopic methods)

The azide group in aromatic compounds typically shows a strong, characteristic symmetric stretching vibration (νₛ) in the region of 1250-1390 cm⁻¹. enea.it Specifically for sodium azide, the ν₁ vibration of the internal N₃ group is observed at 1360 cm⁻¹. enea.it The nitro group in nitroaromatic compounds also presents characteristic vibrations, with the symmetric stretching mode (νₛ(NO₂)) appearing around 1360-1390 cm⁻¹. enea.it This overlap in the Raman shifts of the azide and nitro group symmetric stretches can make definitive assignment challenging without isotopic labeling or computational studies.

Other expected Raman bands for this compound would include those associated with the benzene (B151609) ring, such as C-H stretching, C-C ring stretching, and ring breathing modes. The C-Cl stretching vibration is also expected to be present. Time-resolved Raman spectroscopy has proven effective in studying the reactive intermediates of aryl azides, such as nitrenes, which are formed upon photolysis or thermolysis. acs.org Femtosecond stimulated Raman spectroscopy (FSRS) has been employed to investigate structural changes during intramolecular charge transfer in nitroaromatic chromophores, providing insights into the excited-state dynamics. nih.govresearchgate.net

Table 1: Inferred Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Symmetric N₃ Stretch (νₛ) | Azide | 1250 - 1390 | enea.it |

| Symmetric NO₂ Stretch (νₛ) | Nitro | 1360 - 1390 | enea.it |

| C-Cl Stretch | Chloro | ~700 - 850 | General Spectroscopic Data |

| Aromatic C-C Stretch | Phenyl Ring | ~1580 - 1610 | nih.gov |

Mass Spectrometry

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₆H₄ClN₃O₂), the calculated exact mass can be used to confirm its identity in complex mixtures or after synthesis. While a specific HRMS report for this compound was not found, the technique is routinely applied to characterize similar aryl azides and their derivatives. diva-portal.orgnih.govnottingham.ac.ukmdpi.com For instance, HRMS has been used to confirm the elemental composition of various substituted aryl azides, often with accuracy to four decimal places. nottingham.ac.uk The expected monoisotopic mass of this compound would be a key identifier in an HRMS analysis.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of ions, providing valuable structural information. The mass spectra of substituted aryl azides, including chlorophenyl and nitrophenyl azides, have been studied in detail. researchgate.netacs.org A common fragmentation pattern for aryl azides involves the initial loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da, from the molecular ion (M⁺). researchgate.netacs.org

For chlorophenyl azides, a "normal" fragmentation pattern is observed, which includes the loss of N₂ to form a nitrenium ion, followed by potential ring expansion and subsequent loss of HCl or Cl radical. researchgate.net The loss of HCN from the ring-expanded azepinium ion has also been noted for chlorophenyl azides. researchgate.net In the case of m-nitrophenyl azide, the loss of the nitro group (NO₂) is a significant fragmentation pathway. researchgate.net Therefore, for this compound, one would expect to observe a primary fragmentation step involving the loss of N₂. Subsequent fragmentation could involve the loss of NO₂, Cl, or HCl, leading to a series of characteristic fragment ions that can be analyzed to confirm the substitution pattern on the aromatic ring.

Table 2: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry

| Precursor Ion | Fragmentation Step | Resulting Fragment Ion | Neutral Loss | Reference |

|---|---|---|---|---|

| [C₆H₄ClN₃O₂]⁺˙ | Loss of Dinitrogen | [C₆H₄ClNO₂]⁺˙ | N₂ | researchgate.netacs.org |

| [C₆H₄ClNO₂]⁺˙ | Loss of Nitro Radical | [C₆H₄Cl]⁺ | NO₂ | researchgate.net |

| [C₆H₄ClNO₂]⁺˙ | Loss of Chlorine Radical | [C₆H₄NO₂]⁺ | Cl | researchgate.net |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. While a specific crystal structure for this compound has not been reported in the searched literature, the structures of numerous related aryl azides and nitro-substituted aromatic compounds have been determined. uni-muenchen.demdpi.comresearchgate.netsemanticscholar.org For example, the crystal structure of 2,4,6-tribromophenyl (B11824935) azide has been fully characterized, revealing the geometry of the azide group and its orientation relative to the phenyl ring. uni-muenchen.de Similarly, the crystal structures of (4-nitro-1,2,3-triazolyl)furoxans, which are synthesized from azido precursors, have been confirmed by X-ray diffraction. mdpi.com In a related molecule, (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, single-crystal X-ray diffraction revealed a planar geometry for the main molecular framework, with the nitro group being twisted out of the plane of the benzene ring. researchgate.net It is expected that the azide group in this compound would be nearly linear and that the molecule would adopt a largely planar conformation, with some potential twisting of the nitro and azide groups relative to the phenyl ring.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that stabilize the structure. In the solid state, aryl azides and nitroaromatic compounds can participate in a variety of non-covalent interactions. These can include π-π stacking interactions between aromatic rings, C-H···O and C-H···N hydrogen bonds, and halogen bonding (C-Cl···N or C-Cl···O). nih.govresearchgate.netresearchgate.netmdpi.com

In the crystal structure of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, N-H···O hydrogen bonds and C-H···O contacts are observed, which link the molecules into columns. researchgate.net Additionally, Cl···π interactions are present. researchgate.net The study of azide-pnictogen, -chalcogen, and -halogen contacts has shown that these interactions can be significantly stabilizing, with association energies ranging from -1.0 to -5.5 kcal/mol. nih.gov The crystal packing of this compound would likely be influenced by a combination of these weak intermolecular forces, with the nitro and chloro substituents playing a key role in directing the supramolecular assembly. The terminal nitrogen atom of the azide group can also act as a Lewis base in intermolecular interactions.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and photophysical properties of aromatic azides, including nitro-substituted derivatives, are of significant interest for understanding their reactivity and potential applications. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy provide valuable insights into the electronic structure and excited-state dynamics of these molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

The electronic absorption spectra of aromatic azides are characterized by intense absorptions in the ultraviolet region, typically arising from π→π* transitions within the aromatic system and the azide moiety. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the phenyl ring.

While specific UV-Vis spectral data for this compound is not extensively detailed in the surveyed literature, its characteristics can be inferred from studies on related compounds. Generally, the attachment of a chromophoric group like the azide (-N₃) to a benzene ring perturbs the electronic structure of the parent molecule. For instance, phenyl azide exhibits its first electronic transition at approximately 276 nm. researchgate.net The introduction of additional substituents, such as a nitro group (-NO₂) and a chlorine atom (-Cl), is expected to further modify the spectrum.

The nitro group, being a strong electron-withdrawing group, and the chlorine atom can cause a shift in the absorption maxima (λ_max), often to longer wavelengths (a bathochromic or red shift), and can also affect the molar absorptivity (ε). Studies on acyl azides, such as p-chloro and p-nitrobenzoyl azide, have revealed the presence of multiple intense π→π* transitions in the UV region. nih.gov In these systems, the electronic transitions are considered delocalized over the entire molecule rather than being localized on a specific group. nih.gov

In various substituted aromatic azides, the observed absorption bands are often assigned to intramolecular charge-transfer (CT) transitions. ysu.am The solvent polarity can also play a role, although in some acyl azides, the shift of band maxima with solvent polarity has been found to be minimal. nih.gov For azidopyridines, which are heteroaromatic azides, the spectra are characterized by overlapping transitions that can be resolved using techniques like Gaussian analysis. ysu.am For example, 3-azidopyridine (B1254633) in ethanol (B145695) shows two overlapping π→π* transitions with maxima at 287 nm and 270 nm, and a higher energy transition at 245 nm. ysu.am

Table 1: Representative UV Absorption Data for Related Aromatic Azides

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Phenyl Azide | Not Specified | 276 | Not Specified | researchgate.net |

| 3-Azidopyridine | Ethanol | 287, 270, 245 | 4980, 3600, 16300 | ysu.am |

| Benzoyl Azide | Not Specified | 251 | Not Specified | researchgate.net |

This table presents data for related compounds to infer the potential spectroscopic properties of this compound.

Fluorescence Properties of Related Aromatic Systems

The fluorescence of aromatic compounds is highly sensitive to their molecular structure, particularly the presence of electron-withdrawing groups like the nitro group. Historically, nitroaromatic compounds have been presumed to be non-fluorescent. rsc.org This is because the nitro group often introduces efficient pathways for non-radiative deactivation of the excited singlet state, which compete with and quench fluorescence emission. rsc.org

However, a growing body of research has demonstrated that certain nitroaromatic compounds can indeed exhibit fluorescence, sometimes quite efficiently. rsc.org The key to achieving fluorescence in these systems lies in controlling the molecular architecture and the nature of the excited state. rsc.org For fluorescence to occur, radiative decay (emission of a photon) must be competitive with non-radiative decay channels.

In many related systems, the primary interaction observed is fluorescence quenching. Electron-rich fluorescent aromatic compounds are widely used as sensors for electron-deficient nitroaromatics. rsc.orgmdpi.com The mechanism often involves a photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) from the excited fluorophore to the nitroaromatic compound, resulting in a decrease or "quenching" of the fluorescence intensity. mdpi.comnih.gov The efficiency of this quenching can be very high, allowing for the detection of trace amounts of nitroaromatic explosives. rsc.orgtandfonline.com

Conversely, some molecular designs can lead to aggregation-induced emission (AIE), where the aggregation of molecules, sometimes triggered by interaction with an analyte, leads to an increase in fluorescence intensity. tandfonline.comdiva-portal.org Another strategy to elicit fluorescence involves photoactivation, where a non-luminescent molecule like an azide is transformed into a fluorescent species through a chemical reaction, such as a light-induced intramolecular insertion. diva-portal.org Therefore, while this compound itself is not expected to be strongly fluorescent, its interactions with fluorescent systems and its potential to be part of a larger, specifically designed fluorescent molecular system are areas of scientific interest.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

The thermal stability of aromatic azides is a critical aspect of their characterization, given their energetic nature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to study the thermal decomposition and energetic properties of these materials. akjournals.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govgoogle.com

For phenyl azides, the presence of ortho-substituents, particularly unsaturated groups like -NO₂, significantly influences their thermal stability. acs.org An ortho-nitro group generally increases the rate of thermolysis and lowers the decomposition temperature compared to the unsubstituted phenyl azide. acs.org This is often attributed to intramolecular cyclization, where the nitro group assists in the fragmentation of the azide group. acs.org

Studies on closely related compounds provide insight into the expected thermal behavior of this compound. For example, the thermal decomposition of 1-azido-2-nitrobenzene has been analyzed by DSC and TGA. akjournals.comresearchgate.net Similarly, the thermal properties of 2-chloro-4,6-dinitro azido benzene have been investigated, revealing an exothermic decomposition at approximately 150°C. researchgate.net

A comprehensive DSC analysis of various diazo compounds and sulfonyl azides established a standardized method for assessing thermal hazards. acs.org These studies measure key parameters such as the initiation temperature (T_init), onset temperature (T_onset), and the enthalpy of decomposition (ΔH_D). acs.org For sulfonyl azides, the average enthalpy of decomposition was found to be approximately -201 kJ mol⁻¹, indicating a highly exothermic process. acs.org The decomposition of energetic materials like azides is typically observed as a sharp mass loss in the TGA curve and a strong exothermic peak in the DSC thermogram. nih.govd-nb.info

Table 2: Thermal Decomposition Data for Related Energetic Compounds from DSC

| Compound | Onset Temperature (T_onset) (°C) | Enthalpy of Decomposition (ΔH_D) (kJ mol⁻¹) | Reference |

| Ethyl (phenyl)diazoacetate | 114.7 | -110 | acs.org |

| p-Acetamidobenzenesulfonyl azide | 143.7 | -203 | acs.org |

| Mesyl azide (MsN₃) | 124.9 | -193 | acs.org |

| Tosyl azide (TsN₃) | 134.1 | -186 | acs.org |

| 1-Azido-2-nitrobenzene | Analyzed (specific values not in abstract) | Analyzed (specific values not in abstract) | akjournals.com |

| 2-Chloro-4,6-dinitro azido benzene | ~150 (Decomposition Temp) | Exothermic | researchgate.net |

This table summarizes thermal data for related energetic compounds to provide a comparative context for the expected thermal behavior of this compound. The decomposition is a highly exothermic event.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursors for Nitrogen-Containing Heterocyclic Scaffolds

The azide (B81097) moiety of 3-Nitro-4-chlorophenyl azide is a key functional group for constructing a variety of nitrogen-rich heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. The compound serves as a potent precursor for triazoles, tetrazoles, and furoxans through distinct chemical transformations.

The most prominent application of aryl azides, including this compound, is in the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgorganic-chemistry.org This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, proceeding with a wide range of substrates. organic-chemistry.orgacs.org In this context, this compound can react with terminal alkynes to yield triazoles where the substituted phenyl ring is appended at the N-1 position of the heterocyclic ring.

The reaction is highly reliable and can be performed using various copper sources, often in aqueous or mixed solvent systems. researchgate.net The presence of the nitro and chloro substituents on the phenyl ring can influence the electronic properties of the resulting triazole, which is advantageous in the development of targeted molecules. nih.gov

This robust methodology extends to the construction of complex, highly branched macromolecules known as dendrimers. researchgate.netrsc.org By using multifunctional alkynes as core structures, successive generations of the azide can be "clicked" on, creating a perfectly branched, monodisperse triazolic dendrimer. The 3-nitro-4-chlorophenyl moiety would thus be located at the periphery of such a macromolecule, imparting specific electronic and physical properties.

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents generalized conditions typical for the synthesis of 1,2,3-triazoles from aryl azides and terminal alkynes.

| Catalyst System | Solvent | Temperature | Typical Yield | Reference(s) |

|---|---|---|---|---|

| CuI / Et3N | Water | Room Temp. | High | researchgate.net |

| Copper Sulfate / Sodium Ascorbate | CH3CN / H2O | Room Temp. | High (90%) | frontiersin.org |

| Polymeric Imidazole Cu Catalyst | Various | Room Temp. | Quantitative | organic-chemistry.org |

| CuI(I) / Ru(II) | Various | Various | Good | acs.org |

Tetrazoles, another class of important nitrogen-rich heterocycles, can be synthesized from azides. While intermolecular reactions between an azide and a nitrile are common, this compound derivatives are potential precursors for fused tetrazole systems via intramolecular [2+3] cycloaddition. nih.govsctunisie.org

This process requires a molecule that contains both the azide functionality and a nitrile group within the same structure, positioned to allow for cyclization. To achieve this using this compound, the compound would first need to be chemically modified to introduce a nitrile-containing side chain onto the phenyl ring. Once the azido-nitrile precursor is formed, heating in a polar aprotic solvent like DMF or DMSO can trigger the intramolecular cycloaddition, yielding a fused tricyclic system incorporating the tetrazole ring. sctunisie.org This method provides a pathway to complex heterocyclic systems that are otherwise difficult to access. nih.gov The reaction between azides and nitriles to form tetrazoles can also be catalyzed by zinc salts. google.com

The ortho-nitroaryl azide structure of this compound allows for its direct conversion into a benzofuroxan (B160326) derivative. Furoxans, or 1,2,5-oxadiazole 2-oxides, are formed through the thermal decomposition of ortho-nitrophenyl azides. dtic.milresearchgate.net Upon heating, the azide group cyclizes with the adjacent nitro group, eliminating a molecule of dinitrogen (N₂) in a concerted mechanism. researchgate.net This reaction is a facile and established synthetic route to substituted benzofuroxans. dtic.mil The one-pot transformation of an o-chloronitrobenzene into a benzofuroxan by heating with sodium azide in a solvent like DMF/H₂O proceeds through the in-situ formation of the corresponding o-nitroaryl azide, which then cyclizes. researchgate.net

The synthesis of isoxazolines from this compound is less direct. The most common and versatile method for preparing isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. mdpi.comresearchgate.net Therefore, derivatization would require the chemical conversion of the azide group into a nitrile oxide or a precursor like an oxime. However, nitro-substituted compounds are frequently used as starting materials in isoxazoline (B3343090) synthesis, for example, through the reaction of primary nitro compounds with alkenes or aldehydes under specific catalytic conditions. nih.govrsc.org

Role in Polymer Functionalization and Material Design

Beyond small molecule synthesis, this compound is a valuable agent for creating and modifying polymers, lending specific functionalities for advanced material applications.

The same CuAAC reaction used for synthesizing small molecule triazoles is a powerful tool for polymer modification. google.comnih.gov "Grafting-to" is a common strategy where pre-formed polymer chains containing alkyne groups are reacted with an azide-functionalized surface or another polymer. nih.govresearchgate.net Alternatively, a polymer backbone can be functionalized with azide groups, such as by converting chloro- or bromo- groups with sodium azide, and then alkyne-terminated side chains can be attached. researchgate.net this compound can serve as the azide-containing molecule to be attached to a polymer backbone prior to a subsequent click reaction, or it could be used to functionalize a surface to which alkyne-polymers are then grafted.

Cross-linking, which creates a three-dimensional polymer network, can also be achieved using this chemistry. By using polymers with multiple alkyne groups and reacting them with bifunctional azides, or vice-versa, stable triazole linkages are formed that connect the polymer chains. nih.gov

A second cross-linking strategy involves the generation of highly reactive nitrenes from the aryl azide. rsc.org Upon thermal or photochemical (UV light) activation, the azide group of this compound releases N₂ to form a transient nitrene. nih.govthermofisher.com This species is highly reactive and can insert into C-H bonds of adjacent polymer chains, forming covalent cross-links without the need for a co-reactant like an alkyne. nih.govresearchgate.net This method is particularly useful in semiconductor polymers and hydrogels. nih.govresearchgate.net

Table 2: Polymer Modification Strategies Using Aryl Azides

| Strategy | Mechanism | Key Reagents | Application | Reference(s) |

|---|---|---|---|---|

| Grafting-To (Click) | CuAAC | Polymer-Alkyne, Azide-Surface | Surface Modification | nih.govresearchgate.net |

| Cross-linking (Click) | CuAAC | Poly-alkyne, Di-azide | Network Formation | nih.gov |

| Cross-linking (Nitrene) | Photolysis/Thermolysis | Aryl Azide, Polymer | Hydrogel/Film Hardening | nih.govthermofisher.comresearchgate.net |

The incorporation of this compound, or the resulting triazole, into polymer structures is a key strategy for developing advanced materials with specific electronic and energetic properties.

Conjugated polymers containing triazole units in their backbone are widely investigated for optoelectronic applications such as in polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The 1,2,3-triazole ring is electron-deficient, and incorporating it into a donor-acceptor (D-A) type polymer can help tune the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. researchgate.netsioc-journal.cn This tuning is critical for optimizing charge separation and transport in photovoltaic devices and for controlling the emission color in OLEDs. acs.orgscispace.com The synthesis of these polymers often relies on the polymerization of monomers where the triazole was pre-formed using the CuAAC reaction.

Furthermore, the high nitrogen content of the azide and nitro groups makes this compound a suitable precursor for nitrogen-rich polymers. nih.gov These materials are a focus of research in the field of energetic materials, as high nitrogen content often correlates with a high positive enthalpy of formation and the release of large amounts of energy upon decomposition to N₂ gas. tandfonline.comnih.gov Polymers containing tetrazole and triazole rings are particularly attractive for these applications. nih.govtandfonline.com The synthesis of such polymers can involve the polymerization of azide-containing monomers or the post-polymerization modification of a polymer to introduce azido (B1232118) and nitro functionalities. tandfonline.com

Energetic Materials Precursor Chemistry

The presence of the nitrogen-rich azide group and the energetic nitro group makes this compound a key precursor in the synthesis of high-energy density materials (HEDMs). These materials are sought after for their ability to release large amounts of energy upon decomposition, with applications in explosives, propellants, and pyrotechnics.

Design and Synthesis of High-Energy Density Materials

The synthesis of energetic materials often involves the introduction of multiple nitro and azido groups onto an aromatic backbone. The nitration of phenyl azide, for instance, can lead to the introduction of up to three nitro groups onto the benzene (B151609) ring. uni-muenchen.de The synthesis of various halogen and nitro phenyl azide derivatives has been explored for their potential as highly energetic materials. uni-muenchen.de Common synthetic routes to aromatic azides include the diazotization of aromatic amines followed by reaction with an azide source, or the nucleophilic substitution of activated aryl halides with an azide ion. uni-muenchen.de

Below is a table detailing the synthesis of related nitro and azido-substituted compounds, which provides a basis for understanding the preparation of energetic materials from precursors like this compound.

| Compound Name | Starting Material | Reagents | Key Transformation | Reference |

| 2,4,6-Trinitrophenyl azide | Picryl chloride | Sodium azide | Nucleophilic Aromatic Substitution | uni-muenchen.de |

| 1,3,5-Triazido-2,4,6-trinitrobenzene | 1,3,5-Trichloro-2,4,6-trinitrobenzene | Sodium azide | Nucleophilic Aromatic Substitution | uni-muenchen.de |

| 3-Nitramino-1,2,4-triazole | 3-Amino-1,2,4-triazole | Nitric acid | Nitration | researchgate.net |

| 1-Nitroguanidyl tetrazole | 3-Amino-1-nitroguanidine, Triethyl orthoformate | Sodium azide | Cyclization | researchgate.net |

Correlation of Structure with Thermal Stability and Decomposition Characteristics

The thermal stability of energetic materials is a critical factor for their safe handling and storage. The decomposition of aryl azides is a key area of study to understand their stability. Generally, the thermal stability of aryl azides is higher than that of alkyl or acyl azides due to the delocalization of the azide group's electrons within the aromatic ring. uni-muenchen.de However, the presence of ortho substituents can significantly influence the rate of thermolysis. researchgate.net

The decomposition of nitro-substituted phenyl azides often proceeds through the formation of a nitrene intermediate via the elimination of nitrogen gas. uni-muenchen.de The presence of a nitro group can influence the decomposition pathway. For example, the thermal decomposition of 1,5-dinitro-2,4-diazido-3-chloro benzene, a compound with similar functional groups to the subject molecule, results in a complete and exothermic decomposition at around 150°C. researchgate.net In contrast, the decomposition of 2,4-dinitro-1-azido-5-chloro benzene leads to the formation of a more stable phenoxazine (B87303) derivative at approximately 120°C. researchgate.net

The relationship between the number of carbon and oxygen atoms to nitrogen atoms in an azide-containing molecule can be an indicator of its stability, with a lower ratio often suggesting a more violent decomposition. uni-muenchen.de The thermal decomposition of various substituted phenyl azides has been analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine their decomposition temperatures and energetic yields. nih.gov

The following table summarizes the decomposition characteristics of some related energetic compounds:

| Compound | Decomposition Temperature (°C) | Decomposition Products | Method of Analysis | Reference |

| 1,5-Dinitro-2,4-diazido-3-chloro benzene | ~150 | Gaseous products (exothermic) | TG/DSC | researchgate.net |

| 2,4-Dinitro-1-azido-5-chloro benzene | ~120 | 4-Nitro-6-chloro phenoxazine | TG/DSC | researchgate.net |

| Ethyl (phenyl)diazoacetate | 60 (initiation) | Nitrogen and other products | ARC | nih.gov |

| p-Acetamidobenzenesulfonyl azide | 100 (initiation) | Nitrogen and other products | ARC | nih.gov |

Chemical Probes and Labeling Reagents

The unique reactivity of the azide group upon photoactivation makes this compound a valuable tool in the field of chemical biology, particularly as a photoaffinity labeling reagent.

Applications in Photoaffinity Labeling Through Nitrenium Ion Intermediates

Photoaffinity labeling is a powerful technique used to identify and study the binding sites of ligands within biological macromolecules like proteins. nih.gov Aryl azides are widely used as photoaffinity labeling agents because they are relatively stable in the dark but can be converted into highly reactive nitrenes upon irradiation with UV light. nih.gov

In the case of phenyl azides with strong electron-donating substituents, the photochemically generated nitrene can be protonated to form a highly reactive nitrenium ion. nih.govresearchgate.netnih.gov This nitrenium ion can then form covalent bonds with nucleophilic residues in the vicinity of the binding site, thus permanently labeling the protein. nih.govresearchgate.net The photochemistry of 4-amino-3-nitrophenyl azide has been studied in detail, revealing that the nitrene generated upon photolysis is a powerful base that rapidly abstracts a proton to form a diiminoquinone-like nitrenium ion. nih.govresearchgate.net This species is a potent electrophile that reacts efficiently with nucleophiles. nih.govresearchgate.net While the specific use of this compound in this context is not detailed in the searched literature, its structural similarity to other photoaffinity labels suggests its potential for such applications. The nitro group acts as a strong electron-withdrawing group, which can influence the reactivity of the intermediate nitrenium ion. bgsu.edu

Role in Asymmetric Synthesis as Chiral Auxiliaries

While the direct application of this compound as a chiral auxiliary in asymmetric synthesis is not documented in the reviewed literature, the broader class of chiral azides plays a significant role in this area of organic chemistry. mdpi.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. renyi.hu

Chiral azides are valuable precursors for the synthesis of chiral amines and other nitrogen-containing compounds. mdpi.com For example, the asymmetric synthesis of amino acids has been achieved using chiral auxiliaries to control the stereoselective alkylation of glycine (B1666218) enolates, followed by an azide displacement to introduce the amino functionality. renyi.hu Although no specific examples involving this compound were found, the principles of asymmetric synthesis using chiral azides are well-established. Future research could explore the potential of incorporating the this compound moiety into a chiral framework to develop new auxiliaries for stereoselective reactions.

Development of Novel Organic Corrosion Inhibitors

The use of this compound as an organic corrosion inhibitor has not been specifically reported in the literature reviewed for this article. However, the structural motifs present in this molecule—an aromatic ring, a nitro group, and a potential for forming nitrogen-containing heterocycles—are commonly found in effective corrosion inhibitors. mdpi.comajchem-a.com

Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that prevents contact with the corrosive environment. mdpi.comajchem-a.com Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings with π-electrons, are particularly effective due to their ability to coordinate with the metal surface. mdpi.comajchem-a.com For instance, triazole derivatives, which can be synthesized from organic azides, have been shown to be effective corrosion inhibitors for steel in acidic media. researchgate.netresearchgate.net The synthesis of novel triazole derivatives from 4-nitrophenyl azide for use as iron corrosion inhibitors has been reported, demonstrating the potential of nitro-substituted aryl azides in this application. researchgate.netresearchgate.net The nitro group itself can influence the electronic properties of the inhibitor molecule and its interaction with the metal surface. mdpi.com While some studies suggest that nitro-substituted compounds may not be effective for protecting steel, others have shown high inhibition efficiency with different metals like titanium. mdpi.com Further research is needed to investigate the potential of this compound and its derivatives as corrosion inhibitors.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Observed Peaks | Assignment | Reference |

|---|---|---|---|

| IR | 2100 cm⁻¹ (s) | Azide (N₃) | |

| ¹H NMR (CDCl₃) | δ 8.2 (d, 2H), δ 7.6 (d, 2H) | Aromatic protons |

Q. Table 2. Crystallographic Refinement Parameters

| Parameter | Value | Software/Tool |

|---|---|---|

| Space Group | P2₁/c | SHELX-2018 |

| R-factor | 0.038 | OLEX2 |

| Resolution | 0.84 Å | Mo-Kα radiation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.